ZM39923

Catalog No.
S547854
CAS No.
273727-89-2
M.F
C23H25NO
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM39923

CAS Number

273727-89-2

Product Name

ZM39923

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3

InChI Key

JSASWRWALCMOQP-UHFFFAOYSA-N

SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ZM-39923; JAK3 inhibitor IV; ZM 39923; ZM39923;

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3

Description

The exact mass of the compound 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one is 331.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases

    Resources like PubChem [] and SureChEMBL [] provide the basic structure and properties of the molecule, but no mention of its use in scientific research.

  • Patent Literature

    A search for patents mentioning this specific compound may reveal potential applications, but such information may not be publicly available.

Future Research Directions:

The presence of specific functional groups in 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one suggests potential areas for investigation:

  • Amide Bond: The amide bond (C(=O)N) is a common functional group in many pharmaceuticals. Research might explore if this compound interacts with specific biological targets.
  • Aromatic Rings: The two aromatic rings (benzene and naphthalene) can participate in various interactions with biomolecules. Studies could investigate their role in potential biological activity.

ZM39923 is a small molecule compound primarily recognized as a selective inhibitor of Janus kinase 3 (JAK3) and human tissue transglutaminase (TGM2). Its chemical formula is C23H25NO, and it has a molecular weight of approximately 331.46 g/mol. The compound is characterized by its unique structure, which includes a naphthalene moiety and an isopropylamino group, contributing to its biological activity. ZM39923 has been identified as a potent inhibitor with an inhibitory concentration (IC50) of 10 nM for TGM2 and varying pIC50 values for JAK1 and JAK3, indicating its potential therapeutic applications in diseases mediated by these targets .

ZM39923 undergoes specific chemical interactions that facilitate its inhibitory effects. Notably, it inhibits the activity of TGM2 through a thiol-dependent mechanism, which involves the reduction of an intramolecular disulfide bond. This reaction is crucial for the activation of TGM2, and ZM39923 effectively disrupts this process, leading to decreased enzyme activity . Additionally, it has been shown to interact with various signaling pathways by inhibiting JAK3 and JAK1, which are essential for cytokine-mediated signal transduction .

The biological activity of ZM39923 has been extensively studied, particularly in relation to its role as an inhibitor of JAK3 and TGM2. It exhibits significant anti-proliferative effects on CD4(+) T cells in rheumatoid arthritis models, where it induces apoptosis by inhibiting JAK3-STAT5 signaling pathways . Furthermore, ZM39923 has demonstrated protective effects in cellular models exposed to stressors like acrolein, suggesting its potential in neuroprotective applications . The compound's ability to modulate key signaling pathways positions it as a candidate for treating conditions such as autoimmune diseases and cancers.

The synthesis of ZM39923 involves several organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, compounds of similar classes are typically synthesized through multi-step reactions involving condensation reactions between amines and carbonyl compounds. The final product is often purified using chromatography techniques to ensure high purity levels suitable for biological testing .

ZM39923 holds promise in various therapeutic applications due to its inhibitory effects on JAK3 and TGM2. Its primary applications include:

  • Autoimmune Diseases: Targeting cytokine signaling pathways involved in autoimmune responses.
  • Cancer Therapy: Inhibiting tumor growth by disrupting cancer cell signaling mechanisms.
  • Neuroprotection: Potentially protecting neuronal cells from damage in neurodegenerative diseases .

Interaction studies involving ZM39923 have highlighted its selectivity for JAK3 over other kinases. It shows pIC50 values of 7.1 for JAK3 and 4.4 for JAK1, indicating a stronger affinity for JAK3 . Additionally, ZM39923 has been shown to inhibit epidermal growth factor receptor (EGFR) with a lower affinity compared to its primary targets. These interaction profiles suggest that while ZM39923 can affect multiple pathways, its specificity for JAK3 makes it a valuable tool in studying JAK-related signaling pathways.

Several compounds share structural or functional similarities with ZM39923. Below is a comparison highlighting their uniqueness:

Compound NameTarget(s)IC50 ValuesUnique Features
ZM449829Janus Kinase5 nMMetabolite of ZM39923; more potent
Tyrphostin 47Various kinasesµM rangeBroader kinase inhibition profile
CystamineTransglutaminaseµM rangeNon-selective; broader mechanism
RottlerinProtein Kinase20 ± 10 µMTargets multiple kinases

ZM39923 stands out due to its high specificity for JAK3 and TGM2, making it a targeted therapeutic agent compared to other inhibitors that may exhibit broader or less selective activity profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

331.193614421 g/mol

Monoisotopic Mass

331.193614421 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M0ZX82000S

Dates

Modify: 2023-08-15

Part 2. Notch-sparing γ-secretase inhibitors: The study of novel γ-amino naphthyl alcohols

Han-Xun Wei, Dai Lu, Vivien Sun, Jing Zhang, Yongli Gu, Pamela Osenkowski, Wenjuan Ye, Dennis J Selkoe, Michael S Wolfe, Corinne E Augelli-Szafran
PMID: 27020305   DOI: 10.1016/j.bmcl.2016.03.042

Abstract

One therapeutic approach for Alzheimer's disease is to inhibit the cleavage of the amyloid precursor protein (APP) by γ-secretase. At the beginning of a series of studies from our laboratories, a series of novel γ-amino alcohols (1) were found to possess γ-secretase inhibitory activity and Notch-sparing effects. A new one-pot synthesis of γ-amino alcohols and the structure-activity relationship (SAR) of these analogs will be discussed.


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